molecular formula C6H5ClINO2S B8608149 3-Chloro-4-iodobenzenesulfonamide

3-Chloro-4-iodobenzenesulfonamide

Cat. No.: B8608149
M. Wt: 317.53 g/mol
InChI Key: IODOXCBQCRXWBT-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, a chlorine atom at position 3, and an iodine atom at position 3. Halogenated sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, anticancer agents, and intermediates in organic synthesis .

Properties

Molecular Formula

C6H5ClINO2S

Molecular Weight

317.53 g/mol

IUPAC Name

3-chloro-4-iodobenzenesulfonamide

InChI

InChI=1S/C6H5ClINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)

InChI Key

IODOXCBQCRXWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Chloro-4-fluorobenzenesulfonamide (CAS: 146533-46-2)
  • Substituents : Chlorine (position 3), fluorine (position 4), sulfonamide (position 1).
  • This compound is used in pharmaceutical research for its bioisosteric properties .
  • Key Difference : Replacing iodine with fluorine reduces steric bulk and alters lipophilicity, impacting membrane permeability in biological systems.
4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3)
  • Structure : Pyridine ring with chlorine (position 4), sulfonamide (position 3).
  • Properties : The nitrogen in the pyridine ring introduces electron-withdrawing effects, enhancing stability and acidity (pKa ~6.5). Applications include synthesis of kinase inhibitors and antimicrobial agents .
  • Key Difference : Substitution of benzene with pyridine alters solubility and hydrogen-bonding capacity, affecting drug-receptor interactions.
4-Chloro-3-nitrobenzenesulfonamide
  • Substituents : Chlorine (position 4), nitro group (position 3), sulfonamide (position 1).
  • Properties: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the compound’s acidity (pKa ~3.8) and reactivity in nucleophilic aromatic substitution. Used in dye synthesis and as a crosslinking agent .
  • Key Difference : Nitro groups confer higher oxidative stability but may introduce toxicity compared to halogens like iodine.
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic Acid
  • Structure : Two aromatic rings: one with sulfonamide and chlorine, the other with iodine.
  • Properties : Demonstrates inhibitory activity against multidrug-resistant cancer cells (e.g., MCF-7/ADR). The iodine’s large atomic radius enhances van der Waals interactions in biological targets .
  • Key Difference : Carboxylic acid moiety increases water solubility, unlike 3-Chloro-4-iodobenzenesulfonamide, which is likely less polar.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Substituent Effects
This compound* ~328.5 (estimated) ~180–190 (inferred) Low Iodo increases steric hindrance and lipophilicity.
3-Chloro-4-fluorobenzenesulfonamide 223.6 Not reported Moderate Fluorine enhances electronic withdrawal.
4-Chloro-3-pyridinesulfonamide 192.6 210–215 Moderate Pyridine improves thermal stability.
4-Chloro-3-nitrobenzenesulfonamide 250.7 165–170 Low Nitro group increases reactivity and acidity.

*Inferred data based on structural analogs .

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